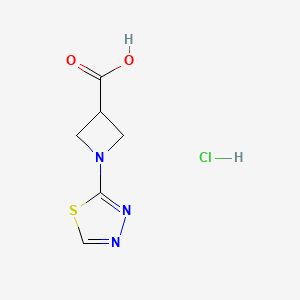
1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid hydrochloride is a compound that belongs to the class of azetidines and thiadiazoles. These compounds are known for their significant biological activities and are widely used in medicinal chemistry. The presence of both azetidine and thiadiazole rings in the structure makes this compound unique and potentially useful in various scientific research applications.
Méthodes De Préparation
The synthesis of 1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid hydrochloride involves several steps. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions typically involve refluxing the mixture for several hours, followed by purification through recrystallization or chromatography.
Analyse Des Réactions Chimiques
1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring is particularly reactive due to its ring strain.
Applications De Recherche Scientifique
1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid hydrochloride involves its interaction with various molecular targets. The thiadiazole ring is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological pathways, making the compound effective in antimicrobial and anticancer applications .
Comparaison Avec Des Composés Similaires
1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
Propriétés
Formule moléculaire |
C6H8ClN3O2S |
|---|---|
Poids moléculaire |
221.67 g/mol |
Nom IUPAC |
1-(1,3,4-thiadiazol-2-yl)azetidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H7N3O2S.ClH/c10-5(11)4-1-9(2-4)6-8-7-3-12-6;/h3-4H,1-2H2,(H,10,11);1H |
Clé InChI |
KCOCOAJMQCPSFR-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C2=NN=CS2)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide](/img/structure/B15302346.png)

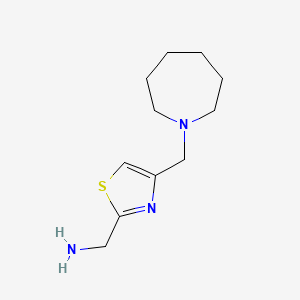
![4-Azaspiro[2.5]octan-6-amine](/img/structure/B15302371.png)
![4,4,5,5-Tetramethyl-2-[3-(thian-4-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15302376.png)
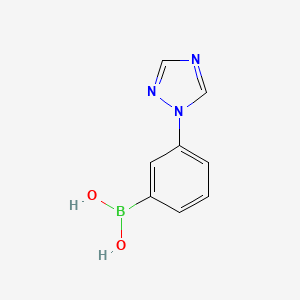
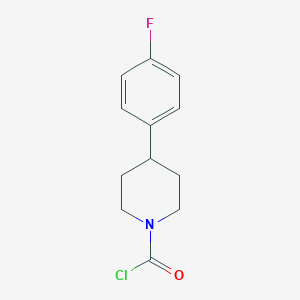
![5-[[(2S)-2-amino-2-phenyl-ethyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15302388.png)
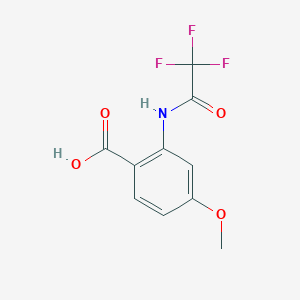
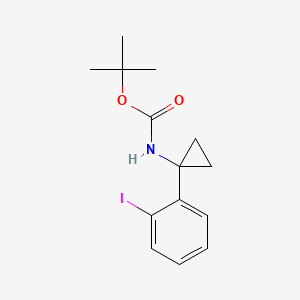
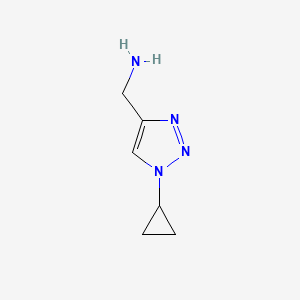
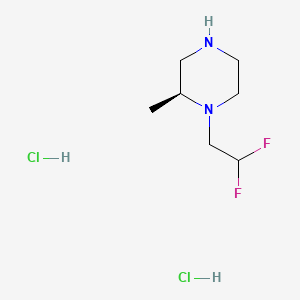

![1-Methyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B15302431.png)
